GSK9027

Glucocorticoid Receptor Binding Affinity Nuclear Receptor Pharmacology

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as GSK 9027 or GR agonist 23a, is a synthetic, non-steroidal, indazole-based glucocorticoid receptor (GR) agonist. It features a benzenesulfonamide central core with a 5-arylindazole moiety, a molecular formula of C₂₇H₁₉F₄N₃O₂S, and a molecular weight of 525.52 g/mol.

Molecular Formula C27H19F4N3O2S
Molecular Weight 525.5 g/mol
Cat. No. B108736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK9027
SynonymsN-(4-(1-(4-fluorophenyl)-1H-indazol-5-yl)-3-(trifluoromethyl)phenyl)-1-phenylmethanesulfonamide
Molecular FormulaC27H19F4N3O2S
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2
InChIKeyDXBJGDVBQPEMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GSK 9027 (N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide): A Non-Steroidal Glucocorticoid Receptor Agonist for Inflammation Research


N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as GSK 9027 or GR agonist 23a, is a synthetic, non-steroidal, indazole-based glucocorticoid receptor (GR) agonist. It features a benzenesulfonamide central core with a 5-arylindazole moiety, a molecular formula of C₂₇H₁₉F₄N₃O₂S, and a molecular weight of 525.52 g/mol . The compound exhibits potent GR agonism with a pIC₅₀ value of 8 (corresponding to an IC₅₀ of 10 nM) [1]. Unlike classical steroidal GR agonists, GSK 9027 behaves as a partial agonist on the 2× glucocorticoid response element (GRE) reporter system, achieving reduced intrinsic activity relative to dexamethasone . In vivo, GSK 9027 inhibits production of the proinflammatory cytokine IL-6 [2].

Why GSK 9027 Cannot Be Replaced by Generic Steroidal or Non-Steroidal GR Agonists in Specialized Research


While glucocorticoid receptor agonists share a common molecular target, their functional profiles vary dramatically. Steroidal agonists like dexamethasone and fluticasone furoate act as full agonists, driving maximal transcriptional activation that can confound mechanistic studies seeking to dissociate anti-inflammatory effects from metabolic side effects [1]. Conversely, GSK 9027's distinct partial agonism at the 2×GRE reporter, combined with its non-steroidal indazole-sulfonamide scaffold, provides a unique tool to probe GR signaling with a reduced transactivation bias . Other non-steroidal indazole GR modulators, such as those in the hexahydrocyclopentyl[f]indazole sulfonamide series, exhibit different selectivity profiles and in vivo pharmacokinetics [2]. Therefore, substituting GSK 9027 with a generic 'GR agonist' introduces critical variability in potency, efficacy, and pathway bias, undermining reproducibility in inflammation and nuclear receptor research.

GSK 9027 Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


GR Binding Affinity: GSK 9027 (pIC₅₀ 8.0) vs. Classical Steroidal Agonists

GSK 9027 demonstrates potent binding to the glucocorticoid receptor (GR) with a pIC₅₀ of 8.0, corresponding to an IC₅₀ of 10 nM. This places its binding affinity in a range comparable to, but distinct from, classical steroidal agonists such as dexamethasone (GR binding IC₅₀ ≈ 5.58 nM [2]). While dexamethasone shows approximately 2-fold higher affinity, GSK 9027's non-steroidal scaffold offers a differentiated chemical starting point for selective GR modulator (SEGRM) development .

Glucocorticoid Receptor Binding Affinity Nuclear Receptor Pharmacology

Partial Agonism at 2×GRE Reporter: GSK 9027 vs. Dexamethasone Full Agonism

In a 2× glucocorticoid response element (GRE) reporter gene assay, GSK 9027 behaves as a partial agonist, achieving significantly reduced maximal transcriptional activation compared to the full agonist dexamethasone . The operational model-derived pK_A value for GSK 9027 is 6.76, which is approximately 23-fold lower than the pK_A of dexamethasone (8.13) and 100-fold lower than fluticasone furoate (8.77) [1]. The intrinsic activity (τ) of GSK 9027 is reported as 1.55, in contrast to dexamethasone's τ of 0.93, indicating a different relationship between receptor occupancy and response [2].

Transcriptional Activation Reporter Gene Assay Nuclear Receptor Signaling

In Vivo Anti-Inflammatory Efficacy: GSK 9027 Dose-Dependently Reduces IL-6 in Mice

In an IL-1-challenged mouse model, oral administration of GSK 9027 at doses ranging from 0.1 to 100 mg/kg resulted in a dose-dependent reduction of circulating IL-6 levels [1]. The compound exhibited a prolonged pharmacokinetic profile with a t_max greater than 6.0 hours . This in vivo cytokine inhibition profile distinguishes GSK 9027 from other non-steroidal GR agonists that may lack robust oral bioavailability or sustained target engagement [2].

In Vivo Pharmacology Cytokine Inhibition Inflammation Model

Structural Differentiation: Indazole-Sulfonamide Core vs. Steroidal and Alternative Non-Steroidal GR Ligands

GSK 9027 belongs to the 5-arylindazole benzenesulfonamide class, a chemotype specifically designed to interact with the extended ligand-binding domain of GR in a manner distinct from both steroidal agonists and alternative non-steroidal series such as aryl pyrazoles or tetrahydronaphthalene-benzoxazines [1]. The sulfonamide central core and meta-substitution pattern of GSK 9027 contribute to its reduced lipophilicity compared to other non-steroidal GR agonists (e.g., compound 20a in the same series has a cLogP of 1.9) [2]. While the exact cLogP of GSK 9027 is not publicly reported, its structural analog 4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-N-methyl-N-phenyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1229096-70-1) exhibits a calculated LogP of 6.5, underscoring the impact of substituent variation on physicochemical properties [3].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

GSK 9027: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Nuclear Receptor Pharmacology Studies Requiring Partial GR Agonism

GSK 9027 is the preferred tool for experiments designed to probe the functional consequences of partial versus full GR agonism. Its reduced maximal efficacy (pK_A = 6.76) relative to dexamethasone (pK_A = 8.13) in 2×GRE reporter assays makes it ideal for investigating ligand bias and the dissociation of transrepression from transactivation pathways [1]. Researchers aiming to identify GR modulators with an improved therapeutic index should use GSK 9027 as a reference partial agonist.

Preclinical In Vivo Models of Acute and Chronic Inflammation

The demonstrated ability of GSK 9027 to dose-dependently suppress IL-6 production in vivo following oral administration (0.1–100 mg/kg PO) supports its use in rodent models of inflammatory disease, such as asthma, rheumatoid arthritis, and inflammatory bowel disease [2]. Its prolonged t_max (>6.0 h) suggests suitability for studies requiring sustained target engagement with once-daily dosing .

Structure-Activity Relationship (SAR) Studies in Non-Steroidal GR Ligand Development

GSK 9027 serves as a critical benchmark compound for medicinal chemistry programs focused on optimizing indazole-sulfonamide GR modulators. Its well-defined 5-arylindazole core and benzenesulfonamide linker provide a validated starting point for iterative SAR exploration aimed at improving potency, selectivity, and drug-like properties [3]. The availability of related analogs (e.g., CAS 1229096-37-0 and 1229096-70-1) facilitates head-to-head comparative studies to understand the impact of N-substitution on GR activity and physicochemical profiles [4].

Cytokine Signaling and Immune Cell Function Assays

In cellular immunology research, GSK 9027 is a valuable tool for dissecting GR-mediated suppression of proinflammatory cytokine networks. Its specific inhibition of IL-6 production in vivo [5] provides a functional readout that can be extended to in vitro studies using primary immune cells or macrophage cell lines. Researchers investigating the crosstalk between GR signaling and other inflammatory pathways (e.g., NF-κB, AP-1) will find GSK 9027's partial agonist profile particularly useful for delineating context-dependent GR functions .

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